Mtt-ado dea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

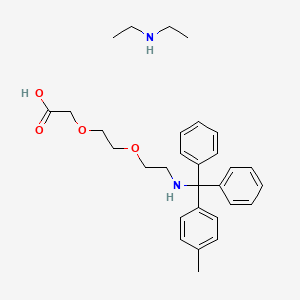

N-ethylethanamine;2-[2-[2-[[(4-methylphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4.C4H11N/c1-21-12-14-24(15-13-21)26(22-8-4-2-5-9-22,23-10-6-3-7-11-23)27-16-17-30-18-19-31-20-25(28)29;1-3-5-4-2/h2-15,27H,16-20H2,1H3,(H,28,29);5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNPHKGLGNLZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Concepts and Methodologies in Chemical Biology Research

Historical Perspectives and Evolution of Cellular Viability Assays

The assessment of cell viability is a cornerstone of biological research, providing critical information on the proportion of live, healthy cells within a population. cellsignal.com Historically, methods for determining cell viability were rudimentary, often relying on simple microscopy and dye exclusion techniques. The evolution of these assays has been driven by the need for more quantitative, sensitive, and high-throughput methods.

One of the most significant advancements came with the development of colorimetric assays based on tetrazolium salts. springernature.com These assays measure the metabolic activity of cells, which is typically correlated with viability. abcam.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, first described in 1983, became a widely adopted technique due to its simplicity, rapidity, and cost-effectiveness. springernature.comnih.gov It is based on the principle that metabolically active cells can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. nih.gov

Over the years, variations of the tetrazolium assay have been developed to address some of the limitations of the original MTT method, such as the need to solubilize the formazan crystals. youtube.com Newer generations of tetrazolium dyes, like XTT, MTS, and WST-1, produce water-soluble formazan products, simplifying the assay protocol. youtube.com These assays, along with others that measure markers like ATP content or membrane integrity, form the modern toolkit for assessing cell health in response to various stimuli. cellsignal.comnih.gov

Principles of Tetrazolium Dye Reduction in Biological Systems

The reduction of tetrazolium dyes is a key process in many cellular viability assays. emerginginvestigators.org These assays are predicated on the ability of viable cells to convert a water-soluble tetrazolium salt into a colored, often water-insoluble, formazan product. nih.gov This conversion is an indicator of metabolic activity, as it is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes. youtube.com

The most well-known of these dyes is MTT, a yellow tetrazolium salt. nih.gov In living cells, MTT is reduced to a purple formazan. youtube.com This reduction was initially thought to occur exclusively in the mitochondria, specifically by the enzyme succinate (B1194679) dehydrogenase. nih.gov However, more recent evidence suggests that the reduction of MTT is more complex and occurs in multiple cellular compartments, including the cytoplasm and associated with the endoplasmic reticulum and endosome/lysosome vesicles. daneshyari.comresearchgate.net The primary driver of this reduction is believed to be the reduced pyridine (B92270) nucleotide cofactor, NADH. nih.gov

The chemical basis of this reaction involves the cleavage of the tetrazolium ring in MTT, resulting in the formation of formazan crystals. abcam.com The positive charge of tetrazolium salts like MTT facilitates their uptake into cells, driven by the plasma membrane potential. researchgate.netnih.gov In contrast, second-generation dyes that produce water-soluble formazans often have a net negative charge and are largely cell-impermeable, with their reduction occurring at the cell surface. researchgate.netnih.gov

Advanced Spectrophotometric Assay Applications and Optimizations

Spectrophotometric assays, which measure the absorbance of light by a solution, are fundamental to many areas of biological research. The MTT assay and its derivatives are classic examples of colorimetric assays that rely on spectrophotometry to quantify the formazan product, thereby estimating the number of viable cells. springernature.com The amount of formazan produced is directly proportional to the number of living cells. nih.gov

The application of these assays is broad, ranging from cytotoxicity testing of potential drugs to assessing cell proliferation. nih.govnih.gov However, the reliability of these assays is highly dependent on proper optimization. researchgate.net Several factors can influence the results and lead to inaccuracies if not carefully controlled. nih.gov These variables include:

Cell Seeding Density: The initial number of cells plated can affect their metabolic rate and growth characteristics. abcam.com

MTT Concentration and Incubation Time: Both the concentration of the tetrazolium dye and the length of time it is incubated with the cells can impact the amount of formazan produced. nih.govmdpi.com

Culture Conditions: The type of culture medium and the presence of reducing agents can interfere with the assay. nih.govemerginginvestigators.org

Solvent for Formazan: For assays like MTT that produce an insoluble product, the choice of solvent to dissolve the formazan is critical for accurate measurement. nih.govabcam.com

Recent advancements have also focused on developing assays that are more sensitive and less prone to interference. For example, some assays now use fluorescent or luminescent readouts, which can offer a wider dynamic range and greater sensitivity than colorimetric methods. nih.gov

Overview of Purinergic Signaling in Biological Contexts

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. wikipedia.org This signaling system is involved in a vast array of physiological processes, from neurotransmission to immune responses. frontiersin.orgresearchgate.net

The key components of the purinergic signaling pathway include:

Purinergic Ligands: ATP and adenosine are the primary signaling molecules. frontiersin.org

Purinergic Receptors: These are cell surface receptors that bind to purinergic ligands and initiate intracellular signaling cascades. They are broadly divided into two families: P1 receptors, which bind adenosine, and P2 receptors, which bind ATP and other nucleotides. wikipedia.orgfrontiersin.org

Ectonucleotidases: These are enzymes located on the cell surface that are responsible for the breakdown of extracellular ATP to adenosine, thereby regulating the availability of ligands for the different receptor types. wikipedia.org

Adenosine, a central molecule in this pathway, is formed from the metabolism of ATP. nih.gov It plays a crucial role in cellular energy transfer through molecules like adenosine diphosphate (B83284) (ADP) and ATP itself. news-medical.netquora.com Extracellular adenosine concentrations are typically low but can increase significantly in response to cellular stress or damage, where it often acts as a cytoprotective agent. wikipedia.org

There are four subtypes of adenosine receptors (P1 receptors): A1, A2A, A2B, and A3. frontiersin.orgnih.gov These are G protein-coupled receptors that can have opposing effects on intracellular signaling pathways. nih.gov For example, A1 and A3 receptors can lower intracellular levels of cyclic adenosine monophosphate (cAMP), while A2A and A2B receptors can increase them. nih.gov This differential signaling allows adenosine to modulate a wide range of cellular functions, including vasodilation, neurotransmitter release, and immune cell activity. quora.comwikipedia.orgnih.gov

Introduction to Enzyme-Substrate Interactions in Metabolism

Enzymes are biological catalysts that accelerate the rate of chemical reactions within cells. wikipedia.org They are essential for metabolism, the sum of all chemical changes that occur in a cell. quora.com The study of the rates of enzyme-catalyzed reactions is known as enzyme kinetics. wikipedia.orgsolubilityofthings.com

The fundamental principle of enzyme action is the formation of an enzyme-substrate complex. byjus.comanilmishra.name The substrate binds to a specific region of the enzyme called the active site. byjus.com This interaction is highly specific, often described by the "lock and key" or the more refined "induced-fit" model. anilmishra.namefuturelearn.com In the induced-fit model, the binding of the substrate induces a conformational change in the enzyme, leading to a more complementary fit and facilitating the conversion of the substrate to the product. byjus.comfuturelearn.com

The energy required for a reaction to occur is known as the activation energy. byjus.com Enzymes work by lowering this activation energy, thereby increasing the reaction rate. wou.eduyoutube.com The energy derived from the enzyme-substrate interaction, known as the binding energy, is the primary source of energy used by the enzyme to lower the activation energy. youtube.com

A key enzyme in purine metabolism is adenosine deaminase (ADA), which catalyzes the irreversible deamination of adenosine to inosine (B1671953). wikipedia.orgnih.gov This reaction is a critical step in the breakdown of adenosine. wikipedia.org The mechanism of ADA involves a stereospecific addition-elimination reaction, with a zinc ion in the active site playing a crucial role in activating a water molecule for the reaction. wikipedia.org

Strategic Approaches in Preclinical Chemical Biology Investigations

Preclinical chemical biology investigations are a critical phase in the drug discovery process, aimed at identifying and characterizing new chemical entities with therapeutic potential. nih.gov Cell viability assays are fundamental tools in these early stages, used to screen compound libraries for their effects on cell proliferation and to identify cytotoxic agents. nih.govdanaher.com

The choice of assay is important, and methods like the resazurin (B115843) reduction assay are often favored for their speed, cost-effectiveness, and sensitivity. nih.gov The data from these screens, often expressed as metrics like IC50 (the concentration of a drug that inhibits a given biological process by 50%), help to prioritize compounds for further investigation. nih.gov

Understanding the mechanism of action of a potential drug is a key goal of preclinical research. This often involves a combination of techniques. For example, if a compound is found to affect cell viability, further studies might investigate its impact on specific signaling pathways, such as the purinergic signaling pathway, or its interaction with particular enzymes.

Enzyme kinetics plays a crucial role in this process, as it can be used to determine how a drug might inhibit or activate a specific enzyme. solubilityofthings.comnews-medical.net This information is vital for understanding the drug's mechanism and for optimizing its structure to improve its potency and selectivity. solubilityofthings.com By integrating data from cell viability assays, signaling pathway analysis, and enzyme kinetics, researchers can build a comprehensive picture of a compound's biological activity and its potential as a therapeutic agent.

Data Tables

Comparison of Tetrazolium-Based Viability Assays

| Assay | Tetrazolium Salt | Formazan Product | Key Feature |

|---|---|---|---|

| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Insoluble (purple) | Requires a solubilization step to dissolve the formazan crystals. youtube.com |

| XTT | 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide | Soluble (orange) | Produces a water-soluble formazan, eliminating the need for solubilization. youtube.com |

| MTS | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Soluble (colored) | Similar to XTT, it forms a water-soluble formazan. youtube.com |

| WST-1 | 4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | Soluble (yellow/orange) | Cell-impermeable, with reduction occurring at the cell surface. youtube.com |

Adenosine Receptor Subtypes and Signaling

| Receptor | G Protein Coupling | Effect on cAMP |

|---|---|---|

| A1 | Gi/o | Decrease |

| A2A | Gs | Increase |

| A2B | Gs | Increase |

| A3 | Gi/o | Decrease |

Data sourced from nih.gov

Chemical Synthesis and Derivatization in Advanced Molecular Design

Synthetic Methodologies for Adenosine (B11128) Analogs and Conjugates

The synthesis of adenosine analogs is a cornerstone of medicinal chemistry and chemical biology, aimed at creating molecules with tailored biological activities. nih.gov Adenosine, a purine (B94841) nucleoside, is a versatile scaffold that can be chemically modified at the purine base, the ribose sugar, and the 5'-hydroxyl group. nih.gov The synthesis of complex adenosine derivatives often involves multi-step processes that require careful selection of protecting groups and coupling chemistries.

A general synthetic strategy for a hypothetical molecule like "Mtt-ado dea" would likely begin with a protected adenosine precursor. The "Mtt" group (Monomethoxytrityl) is a common acid-labile protecting group for the 5'-hydroxyl of nucleosides. This allows for selective reactions at other positions of the molecule. The synthesis of N6-substituted adenosine analogs, for instance, can be achieved by displacing a leaving group at the C6 position of the purine ring. rsc.org

The "dea" moiety, which could represent a diethylamino group or a deaza modification, would be introduced through specific chemical reactions. For example, a diethylamino group could be installed via nucleophilic aromatic substitution on a 6-chloropurine (B14466) riboside intermediate. Deaza modifications, where a nitrogen atom in the purine ring is replaced by a carbon atom, require the synthesis of the modified heterocyclic base prior to glycosylation with a protected ribose sugar. nih.gov

The table below summarizes various synthetic approaches for creating adenosine analogs, highlighting the diversity of chemical transformations employed.

| Modification Site | Synthetic Strategy | Key Reagents/Conditions | Example Analogs |

| Purine C2 Position | Palladium-catalyzed cross-coupling reactions | Pd catalyst, organostannanes or boronic acids | 2-aryladenosines |

| Purine N6 Position | Nucleophilic aromatic substitution | Amines, DIPEA | N6-alkyladenosines |

| Purine C8 Position | Radical reactions or lithiation followed by electrophilic quench | N-bromosuccinimide, n-butyllithium | 8-bromoadenosine, 8-substituted adenosines |

| Ribose 2' Position | SN2 displacement of a triflate or other leaving group | Azides, fluorinating agents | 2'-azidoadenosine, 2'-fluoroadenosine |

| Ribose 5' Position | Esterification or etherification of the 5'-hydroxyl group | Carboxylic acids, alkyl halides | 5'-esters of adenosine, 5'-ethers of adenosine |

Strategies for Bioconjugation in Targeted Delivery Systems

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. researchgate.netpharmiweb.com In the context of targeted delivery, an adenosine analog could be conjugated to a carrier molecule, such as an antibody or a nanoparticle, to direct it to a specific site in the body. nih.govleadventgrp.com This approach can enhance the therapeutic efficacy and reduce off-target effects of the adenosine analog. pharmiweb.com

For a molecule like "this compound" to be used in bioconjugation, it would need to be functionalized with a reactive handle that can participate in a specific ligation reaction. The "dea" part of the name could represent such a functional group, or one could be introduced during the synthesis. Common bioconjugation strategies involve the reaction of an amine, thiol, or azide (B81097) group on one molecule with a compatible reactive partner on the other.

For example, if "dea" represents a diethylamino group, it could potentially be used in certain bioconjugation reactions, though more commonly, primary amines are utilized. Alternatively, a terminal alkyne or azide could be incorporated into the adenosine analog to enable "click chemistry," a highly efficient and bioorthogonal reaction. rsc.org

The following table outlines several common bioconjugation strategies that could be applied to adenosine analogs.

| Reactive Groups on Adenosine Analog | Reactive Groups on Carrier Molecule | Linkage Formed | Key Features |

| Amine (-NH2) | N-hydroxysuccinimide (NHS) ester | Amide | Stable bond, widely used |

| Thiol (-SH) | Maleimide | Thioether | Specific for thiols, stable bond |

| Azide (-N3) | Alkyne | Triazole (via CuAAC or SPAAC) | Bioorthogonal, high efficiency |

| Aldehyde/Ketone | Hydrazine/Aminooxy | Hydrazone/Oxime | Reversible under acidic conditions |

Chemical Approaches to Modifying Enzymatic Substrates

The chemical modification of enzymatic substrates is a powerful strategy for studying enzyme mechanisms, inhibiting enzyme activity, and developing new therapeutic agents. nih.govbiologiachile.cl By altering the structure of a natural substrate like adenosine triphosphate (ATP), researchers can create analogs that act as competitive inhibitors or are processed by the enzyme in a way that provides mechanistic insights. nih.gov

An adenosine analog like "this compound" could be designed as a modified substrate for an enzyme that utilizes adenosine or its derivatives. For example, if "dea" represents a deaza modification, this could alter the hydrogen bonding patterns within the enzyme's active site, potentially leading to inhibition. The "Mtt" group, if present on the 5'-hydroxyl, would likely prevent the molecule from being a substrate for kinases that phosphorylate this position.

The synthesis of spin-labeled analogs of adenosine monophosphate (AMP) is an example of how chemical modifications can turn a substrate into a probe for studying enzyme-ligand interactions. nih.gov These analogs, where a stable radical is attached to the adenosine core, can be used in electron paramagnetic resonance (EPR) spectroscopy to provide information about the structure and dynamics of the enzyme's active site. nih.gov Traditional chemical modification methods often target the reactive side chains of amino acids like amines, carboxylic acids, and thiols. nih.govresearchgate.net

The following table provides examples of how adenosine substrates can be modified for various purposes.

| Type of Modification | Purpose | Example |

| Non-hydrolyzable phosphate (B84403) chain | Inhibit ATPases and kinases | ATPγS |

| Modification of the ribose sugar | Probe for enzyme specificity, create inhibitors | 2'-deoxy-ATP, arabino-ATP |

| Alteration of the purine base | Study binding interactions, create inhibitors | 7-deaza-adenosine |

| Attachment of a reporter group | Visualize or quantify enzyme activity | Fluorescently labeled ATP |

Molecular Mechanisms and Cellular Interplay

Elucidation of Metabolic Pathways Involving Tetrazolium Salt Reduction

The metabolic reduction of tetrazolium salts, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a key indicator of cellular metabolic activity. wikipedia.org This process involves the conversion of the water-soluble yellow MTT into a water-insoluble purple formazan (B1609692). wikipedia.orgaatbio.com This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes. wikipedia.orgnih.gov

Historically, this reduction was thought to occur predominantly within the mitochondria, specifically via succinate (B1194679) dehydrogenase and the electron transport chain. abcam.comslideshare.net This led to the widespread use of MTT reduction as a measure of mitochondrial activity. nih.gov However, subsequent research has revealed a more complex picture. The reduction of MTT is not confined to mitochondria but occurs in various cellular compartments. abcam.com Biochemical and microscopic studies have demonstrated formazan production in the cytoplasm by NADH and dehydrogenases associated with the endoplasmic reticulum, as well as within endosome/lysosome vesicles and at the plasma membrane. abcam.comdaneshyari.com

| Cellular Location of MTT Reduction | Key Enzymes/Factors Involved | Supporting Evidence |

|---|---|---|

| Mitochondria | Succinate dehydrogenase, NAD(P)H-dependent oxidoreductases | Traditional view, linked to electron transport chain activity. abcam.comslideshare.net |

| Cytoplasm / Endoplasmic Reticulum | NADH/NADPH and associated dehydrogenases | Biochemical evidence indicates significant reduction outside mitochondria. daneshyari.comcore.ac.uk |

| Plasma Membrane | Membrane-bound reductases (e.g., NADPH oxidase) | Can contribute to both intracellular and extracellular formazan formation. daneshyari.comcore.ac.uk |

| Endosomes / Lysosomes | Enzymatic activity within these vesicles | Contributes to the overall cellular reduction potential. daneshyari.com |

Mechanisms of Adenosine (B11128) Receptor Signaling and Downstream Cascades

Adenosine is a purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four specific G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ᵦ, and A₃. nih.govresearchgate.netmdpi.com These receptors are expressed throughout the body and trigger distinct downstream signaling cascades upon activation. nih.govresearchgate.net

The primary signaling pathway for adenosine receptors involves the regulation of adenylyl cyclase (AC) and intracellular cyclic AMP (cAMP) levels. researchgate.net

A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentrations. researchgate.netresearchgate.net

A₂ₐ and A₂ᵦ Receptors: These receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and causing an increase in intracellular cAMP levels. researchgate.netresearchgate.net

Beyond the canonical cAMP pathway, adenosine receptors can engage other signaling cascades. For instance, A₁ receptors can couple to Go, and A₂ᵦ and A₃ receptors can couple to Gq proteins, which stimulates phospholipase C (PLC). researchgate.net This leads to the production of inositol (B14025) phosphates and the mobilization of calcium from intracellular stores. researchgate.netnih.gov Furthermore, all four receptor subtypes have been shown to couple to mitogen-activated protein kinase (MAPK) pathways, influencing gene expression and other cellular functions. researchgate.netresearchgate.net

The activity of these receptors is tightly regulated. Upon prolonged agonist exposure, receptors can undergo desensitization, a process that reduces their signaling activity. nih.govbohrium.com This is often mediated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins, which uncouples the receptor from its G protein and can lead to receptor internalization. nih.govnih.gov The rate of downregulation varies between subtypes, with A₃ receptors showing very rapid desensitization (minutes), while A₁ receptors internalize much more slowly (hours). nih.govnih.gov

| Adenosine Receptor | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Impact on cAMP | Alternative Signaling Pathways |

|---|---|---|---|---|

| A₁ | Gi/Go | Inhibition | Decrease | PLC activation (via Go), MAPK pathways. researchgate.netnih.gov |

| A₂ₐ | Gs | Stimulation | Increase | PKA/Epac activation, MAPK pathways. researchgate.netoup.com |

| A₂ᵦ | Gs/Gq | Stimulation | Increase | PLC activation (via Gq), MAPK pathways. researchgate.netnih.gov |

| A₃ | Gi/Gq | Inhibition | Decrease | PLC activation (via Gq), MAPK pathways. researchgate.netnih.gov |

Enzymatic Regulation of Bioactive Amines and Nucleosides

The cellular concentrations and activities of bioactive amines and nucleosides are meticulously controlled by specific enzymes. This regulation is crucial for maintaining homeostasis and proper cell signaling.

Regulation of Bioactive Amines: Monoamine oxidases (MAOs) are a family of enzymes, specifically MAO-A and MAO-B, that are central to the metabolism of monoamine neurotransmitters. wikipedia.orgnih.gov These enzymes are located on the outer membrane of mitochondria and catalyze the oxidative deamination of monoamines, including serotonin (B10506), norepinephrine, and dopamine. wikipedia.orgnih.gov This reaction uses oxygen to remove the amine group, producing the corresponding aldehyde, along with byproducts such as ammonia (B1221849) and hydrogen peroxide. nih.gov MAO-A primarily breaks down serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. wikipedia.org Both forms metabolize dopamine. nih.gov The activity of MAOs is critical for regulating mood and emotional behavior and is implicated in various psychiatric and neurological disorders. nih.govhealio.com

Regulation of Nucleosides: The concentration of the nucleoside adenosine is regulated by two key enzymes: adenosine kinase (ADK) and adenosine deaminase (ADA).

Adenosine Kinase (ADK): ADK is the primary enzyme for clearing adenosine under normal conditions. news-medical.netnih.gov It catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), using ATP as the phosphate (B84403) donor. nih.govwikipedia.org By converting adenosine to AMP, ADK maintains low intracellular and extracellular adenosine levels, thereby controlling the activation of adenosine receptors. news-medical.netnovocib.com

Adenosine Deaminase (ADA): ADA is another important enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) into inosine (B1671953) and deoxyinosine, respectively. mdpi.com This action also serves to reduce adenosine levels, preventing excessive receptor stimulation.

| Enzyme | Substrate(s) | Reaction Catalyzed | Cellular Location | Primary Function |

|---|---|---|---|---|

| Monoamine Oxidase (MAO-A/B) | Serotonin, Norepinephrine, Dopamine, etc. | Oxidative Deamination | Outer Mitochondrial Membrane | Regulates neurotransmitter levels. wikipedia.orgnih.gov |

| Adenosine Kinase (ADK) | Adenosine | Phosphorylation (to AMP) | Cytosol, Nucleus | Maintains low baseline adenosine levels. news-medical.netwikipedia.org |

| Adenosine Deaminase (ADA) | Adenosine, Deoxyadenosine | Deamination (to Inosine) | Cytosol, Cell Surface | Reduces adenosine concentration. mdpi.com |

Intracellular Trafficking and Processing of Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) are targeted therapeutic agents that require internalization and intracellular processing to exert their cytotoxic effect. The journey of an ADC from the cell surface to the site of payload release is a multi-step process involving several cellular trafficking pathways. nih.gov

The process begins when the ADC binds to its specific target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized into the cell. The primary mechanism for ADC internalization is clathrin-mediated endocytosis (CME). nih.govdovepress.com However, other pathways, such as caveolae-mediated endocytosis and pinocytosis, can also be involved. nih.govdovepress.com

Once inside the cell, the ADC is enclosed within an early endosome. tandfonline.com These vesicles serve as a sorting station. The internal environment of the endosomes becomes progressively more acidic, dropping from a pH of 6.0-6.2 in early endosomes to around 5.5 in late endosomes. dovepress.comtandfonline.com The ADC is then trafficked from early endosomes to late endosomes and subsequently fuses with lysosomes. tandfonline.com

Lysosomes are acidic organelles (pH 4.5-5.0) that contain a host of hydrolytic enzymes. dovepress.com It is within this degradative environment that the ADC is processed. The antibody component is typically degraded by lysosomal proteases, which is a crucial step for the release of the cytotoxic payload, particularly for ADCs with non-cleavable linkers. biochempeg.combroadpharm.com The released payload can then exit the lysosome and reach its intracellular target, such as DNA or microtubules, to induce cell death.

Structure Activity Relationship Sar Studies in Chemical Biology

Methodologies for SAR Elucidation in Complex Molecular Systems

Elucidating the SAR of complex molecular systems, such as those that might incorporate an 8-amino-3,6-dioxaoctanoic acid linker, involves a combination of experimental and computational methodologies. Experimental approaches typically begin with the synthesis of a series of analogs, where specific parts of the molecule are systematically modified. These modifications can include changing functional groups, altering the length or flexibility of linkers, or substituting atoms. nih.gov Following synthesis, the biological activity of each analog is evaluated through various in vitro and in vivo assays relevant to the target biological system or pathway. nih.gov For instance, cell-based assays like the MTT assay are commonly used to measure cellular proliferation or viability, providing data on the biological effect of the compounds. nih.gov Analytical techniques, such as chromatography and spectroscopy, are crucial for confirming the structure and purity of synthesized compounds.

SAR studies are fundamental in drug discovery, allowing scientists to identify structural features critical for a molecule's interaction with its biological target and the resulting biological response. nih.gov This understanding guides the design of compounds with improved potency, selectivity, and desired pharmacological properties. nih.gov

Impact of Chemical Modifications on Biological Activity and Specificity

Chemical modifications to a molecule can profoundly impact its biological activity and specificity. In molecules incorporating a linker like 8-amino-3,6-dioxaoctanoic acid, modifications to the linker itself, the attached functional groups, or other parts of the molecule can alter properties such as target binding affinity, pharmacokinetic profile, and off-target effects. For example, changing the length or flexibility of a linker can affect how a molecule presents itself to its binding site or how it interacts with surrounding biological environments. The introduction or modification of functional groups can alter a molecule's electronic properties, hydrogen bonding capabilities, or steric profile, all of which are critical for molecular recognition and interaction with biological targets like proteins or enzymes.

Quantitative Structure-Activity Relationship (QSAR) Applications in Molecular Optimization

Quantitative Structure-Activity Relationship (QSAR) studies build upon the principles of SAR by developing mathematical models that correlate chemical structure with biological activity. These models use numerical descriptors representing various structural, electronic, and physical properties of molecules to predict their biological activity. QSAR models can be linear or non-linear and are developed using statistical methods based on data from experimental SAR studies. nih.gov

QSAR applications in molecular optimization are significant. By analyzing the relationships identified in QSAR models, medicinal chemists can predict the activity of new, unsynthesized compounds. nih.gov This allows for the virtual screening of large chemical libraries and the prioritization of promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov QSAR models can also provide insights into the optimal structural features required for desired activity, guiding the rational design of molecules with improved potency and selectivity.

Computational Chemistry Approaches for SAR Prediction and Refinement

Computational chemistry approaches play a vital role in predicting and refining SAR. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations provide insights into the three-dimensional interactions between a molecule and its biological target at the atomic level. nih.gov

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor, offering insights into the key interactions driving binding. nih.gov Molecular dynamics simulations can provide information about the flexibility of molecules and their targets, as well as the stability of ligand-receptor complexes over time. Quantum mechanics calculations can provide accurate information about electronic properties and reaction mechanisms.

Advanced in Vitro Pharmacological and Biochemical Profiling

Comprehensive In Vitro Pharmacological Screening Panels

For a novel compound like Mtt-ado dea, initial characterization would involve broad screening panels to identify its primary biological targets and potential off-target activities. These panels typically include a wide array of assays covering major classes of drug targets. For instance, a compound might be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. The objective is to build an initial activity profile. Data from such a screen is usually presented as the percent inhibition or activation at a fixed concentration (e.g., 10 µM).

Table 1: Illustrative Data from a Hypothetical Broad Panel Screening This table represents the kind of data that would be generated from such a screening and is for illustrative purposes only.

| Target Class | Specific Target | Assay Type | Result (% Inhibition @ 10 µM) |

|---|---|---|---|

| GPCR | Adrenergic α1A | Radioligand Binding | 85% |

| Ion Channel | hERG | Patch Clamp | 12% |

| Kinase | EGFR | Enzymatic Assay | 5% |

| Nuclear Receptor | Estrogen Receptor α | Ligand Binding | -2% (No activity) |

Methodologies for Identifying Off-Target Biological Interactions

Identifying unintended biological targets is crucial for predicting potential side effects. Beyond broad panels, several unbiased techniques are employed. Methods like affinity chromatography coupled with mass spectrometry can "pull down" binding partners from cell lysates. Thermal proteome profiling (TPP) assesses changes in protein stability upon compound binding across the entire proteome. Computational approaches, such as reverse docking, can also predict potential off-targets by screening the compound against databases of protein structures.

Biochemical Characterization of Enzyme Inhibition and Activation

If initial screenings identify this compound as an enzyme modulator, detailed biochemical assays are conducted to characterize the interaction. These studies determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or activation concentration (AC₅₀). Further mechanistic studies would elucidate the mode of action, such as whether the inhibition is competitive, non-competitive, or uncompetitive. This involves kinetic experiments where substrate concentration is varied in the presence of different concentrations of the compound.

Table 2: Example Biochemical Data for a Hypothetical Enzyme Inhibitor This table is a representation of typical data generated in enzyme characterization studies.

| Enzyme Target | Parameter | Value | Mechanism of Inhibition |

|---|---|---|---|

| Hypothetical Kinase A | IC₅₀ | 75 nM | ATP-Competitive |

| Hypothetical Protease B | Kᵢ | 200 nM | Non-competitive |

Cellular Assays for Investigating Compound Responses in Specialized Cell Lines

To understand how a compound affects cellular function, it is tested in relevant cell-based assays. These experiments bridge the gap between biochemical activity and physiological response. For example, if this compound targets a component of a signaling pathway, a reporter gene assay could be used to measure the downstream effects on gene transcription. Other assays might measure changes in second messengers (e.g., cAMP, Ca²⁺), protein phosphorylation, cell proliferation, or apoptosis in specialized cell lines (e.g., cancer cells, neurons, hepatocytes).

Analytical Techniques for Compound Characterization and Quantitation in Biological Matrices

Accurate characterization and quantification are essential for interpreting pharmacological data. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying a compound's concentration in complex biological matrices like cell culture media, cell lysates, or plasma. These highly sensitive and specific methods are developed and validated to ensure they can accurately measure the compound concentration in samples from in vitro experiments, which is critical for establishing accurate concentration-response relationships.

Interdisciplinary Research and Future Directions

Integration of Omics Data in Chemical Biology Research

The holistic study of complex biological processes necessitates an integrative approach that combines multi-omics data to elucidate the interrelationships of biomolecules and their functions. nih.gov The integrated analysis of various omic modalities, such as genomics, transcriptomics, proteomics, and metabolomics, allows for a deeper understanding of molecular changes between different biological states. quantori.com This approach is crucial for identifying novel drug targets and understanding the mechanisms of action of chemical probes and therapeutic agents.

In the context of chemical biology, integrating omics data can reveal how a small molecule, such as an adenosine (B11128) analog, might perturb cellular networks. For instance, by combining transcriptomic and proteomic data, researchers can map the downstream effects of a compound on gene expression and protein levels, providing insights into its biological activity. The Cancer Genome Atlas (TCGA) is a prime example of a large-scale project that houses multi-omics datasets for numerous cancer types, enabling researchers to explore the molecular landscapes of tumors and identify potential therapeutic targets. nih.gov

Table 1: Applications of Multi-Omics Data Integration in Chemical Biology

| Application | Description | Relevant Omics Data |

|---|---|---|

| Disease Subtyping | Identifying distinct molecular subtypes of diseases to enable more precise therapeutic strategies. | Genomics, Transcriptomics, Proteomics, DNA Methylation |

| Biomarker Prediction | Discovering molecular markers for disease diagnosis, prognosis, and prediction of therapeutic response. | Genomics, Transcriptomics, Proteomics, Metabolomics |

Emerging Concepts in Targeted Therapeutic Development

Targeted therapies are designed to interfere with specific molecular targets that are involved in the growth, progression, and spread of diseases like cancer. researchgate.net A significant advancement in this area is the development of antibody-drug conjugates (ADCs), which combine the specificity of an antibody with the cytotoxic potential of a potent payload. nih.govmdpi.com

One example of a targeted therapy is the use of agents that target HER2, a receptor tyrosine kinase that is overexpressed in some breast cancers. nih.gov ADCs such as ado-trastuzumab emtansine have been developed to target HER2-positive cancer cells. nih.govmdpi.com The development of such targeted therapies relies on the identification of suitable target antigens that are differentially expressed between healthy and cancerous tissues. nih.gov

Emerging strategies in targeted therapy also focus on overcoming resistance mechanisms. mdpi.com For instance, research is ongoing to identify new targets and develop novel therapeutic modalities for various cancers. nih.gov

Table 2: Examples of Targeted Therapy Concepts

| Concept | Description | Example Target |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Monoclonal antibodies linked to cytotoxic drugs, enabling targeted delivery of chemotherapy to cancer cells. | HER2, TROP-2 nih.gov |

| Small Molecule Inhibitors | Molecules designed to interfere with the function of specific proteins involved in disease pathways. | PARP, mTOR, VEGF nih.gov |

Methodological Advancements in Quantitative Research Synthesis

Advancements in quantitative research synthesis, such as the use of Bayesian modeling, are improving the efficiency and interpretability of clinical trials, particularly in the context of targeted therapies. nih.gov Bayesian methods allow for the integration of prior knowledge with accumulating data, which can be particularly useful in the design and analysis of "basket trials" that evaluate a targeted therapy across multiple cancer types. nih.gov

These statistical approaches can help to determine the effectiveness of a treatment in different patient populations and can aid in the identification of biomarkers that predict a response to therapy. nih.gov For example, a retrospective analysis of single-agent molecular targeted therapies utilized Bayesian modeling to evaluate the feasibility of tumor-agnostic drug development. nih.gov

Future Prospects for Chemical Biology Tools in Addressing Biological Challenges

Chemical biology tools will continue to be instrumental in addressing fundamental biological questions and developing new therapeutic strategies. The ability to design and synthesize novel chemical probes and therapeutic agents allows researchers to dissect complex biological pathways and identify new drug targets.

Future directions in this field include the development of more sophisticated chemical tools for modulating protein-protein interactions, controlling gene expression, and imaging biological processes in real-time. The integration of chemical biology with other disciplines, such as synthetic biology and materials science, is expected to lead to the development of innovative diagnostic and therapeutic technologies. The continued exploration of new chemical modalities and the application of advanced analytical techniques will be crucial for tackling complex diseases and improving human health.

Q & A

Basic Research Questions

Q. How to formulate a research question that aligns with the technical scope of Mtt-ado dea?

- Methodological Guidance : Begin by operationalizing variables (e.g., input-output metrics in efficiency analysis) and ensuring feasibility within resource constraints. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure questions. Validate alignment with existing literature gaps using systematic reviews .

- Example : "How does the choice of input variables impact the technical efficiency scores derived from this compound in healthcare systems?"

Q. What are the primary data collection methods suitable for this compound studies?

- Methodological Guidance : Prioritize secondary datasets (e.g., public databases, institutional records) for DEA applications, ensuring compatibility with the decision-making units (DMUs). For primary data, use structured surveys or ethnography to capture contextual factors. Validate instruments via pilot testing and Cronbach’s alpha for reliability .

- Example Table :

| Data Type | Source | DEA Compatibility |

|---|---|---|

| Secondary | OECD Health Statistics | High (pre-standardized metrics) |

| Primary | Custom Survey on Hospital Workflows | Moderate (requires normalization) |

Q. How to conduct a literature review that supports this compound hypothesis development?

- Methodological Guidance : Use databases like Scopus or Web of Science with keywords: "Data Envelopment Analysis," "technical efficiency," "scale inefficiency." Filter studies by sector (e.g., education, healthcare) and model type (e.g., CCR, BCC). Synthesize findings using thematic matrices to identify methodological inconsistencies .

Advanced Research Questions

Q. How to distinguish between technical and scale inefficiencies in this compound models?

- Methodological Guidance : Apply the Banker-Charnes-Cooper (BCC) model to isolate variable returns to scale (VRS) effects. Use bootstrap-DEA for statistical validation. Contrast results with constant returns to scale (CRS) assumptions to identify scale inefficiency .

- Example Workflow :

Compute efficiency scores under CRS and VRS.

Calculate scale efficiency = CRS score / VRS score.

Values <1 indicate scale inefficiency.

Q. What statistical methods resolve contradictions in this compound results across similar studies?

- Methodological Guidance : Perform sensitivity analysis by varying input/output weights or DMU inclusion criteria. Use meta-DEA to aggregate findings from multiple studies. For conflicting qualitative insights, apply triangulation with regression analysis or stochastic frontier models .

Q. How to integrate this compound with other methodologies (e.g., machine learning) for robust efficiency analysis?

- Methodological Guidance : Combine DEA with clustering algorithms (e.g., k-means) to group DMUs by efficiency patterns. Use neural networks to predict efficiency scores under dynamic conditions. Validate hybrid models via cross-validation and Akaike Information Criterion (AIC) .

Data and Ethics

Q. What ethical considerations apply when using proprietary data in this compound research?

- Methodological Guidance : Secure data-sharing agreements with explicit clauses on anonymization and non-commercial use. For sensitive datasets (e.g., corporate financials), employ aggregation techniques to prevent reverse engineering. Cite sources rigorously to avoid copyright violations .

Q. How to ensure reproducibility in this compound studies?

- Methodological Guidance : Document all model assumptions (e.g., orientation, returns to scale) and software tools (e.g., MAXDEA, R’s Benchmarking package). Share code repositories with version control (GitHub) and raw data in open-access platforms like Zenodo .

Tables for Reference

Table 1 : Common DEA Models and Applications

| Model Type | Key Feature | Use Case |

|---|---|---|

| CCR | CRS assumption | Macro-level sector efficiency |

| BCC | VRS assumption | Micro-level organizational benchmarking |

| SBM | Slack-based measurement | Non-radial efficiency analysis |

Table 2 : Validation Techniques for DEA Results

| Technique | Purpose |

|---|---|

| Bootstrap-DEA | Assess statistical significance of scores |

| Malmquist Index | Track efficiency changes over time |

| Tobit Regression | Identify external factors influencing efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.